1-(2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-2-yl)ethan-1-one
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Overview
Description
1-(2’,3’,4’,5’-Tetrahydro-[1,1’-biphenyl]-2-yl)ethan-1-one is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl core with a tetrahydro substitution and an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2’,3’,4’,5’-Tetrahydro-[1,1’-biphenyl]-2-yl)ethan-1-one typically involves the hydrogenation of biphenyl derivatives under specific conditions. One common method involves the catalytic hydrogenation of biphenyl in the presence of a palladium catalyst. The reaction is carried out under high pressure and temperature to achieve the desired tetrahydro substitution .
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(2’,3’,4’,5’-Tetrahydro-[1,1’-biphenyl]-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the biphenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
Oxidation: Formation of biphenyl ketones or carboxylic acids.
Reduction: Formation of biphenyl alcohols.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
1-(2’,3’,4’,5’-Tetrahydro-[1,1’-biphenyl]-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-cancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-(2’,3’,4’,5’-Tetrahydro-[1,1’-biphenyl]-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies on its molecular interactions and binding affinities are essential to understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydro-1-naphthol: Shares a similar tetrahydro substitution but differs in the core structure.
1,2,3,4-Tetrahydroisoquinoline: Contains a tetrahydro substitution and an isoquinoline core.
1,2,3,4-Tetrahydro-1,10-phenanthroline: Features a tetrahydro substitution and a phenanthroline core.
Uniqueness
1-(2’,3’,4’,5’-Tetrahydro-[1,1’-biphenyl]-2-yl)ethan-1-one is unique due to its specific biphenyl core with a tetrahydro substitution and an ethanone group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C14H16O |
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Molecular Weight |
200.28 g/mol |
IUPAC Name |
1-[2-(cyclohexen-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C14H16O/c1-11(15)13-9-5-6-10-14(13)12-7-3-2-4-8-12/h5-7,9-10H,2-4,8H2,1H3 |
InChI Key |
BHPGQMUZSLKDBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C2=CCCCC2 |
Origin of Product |
United States |
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